molecular formula C25H43NO B14729535 2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol CAS No. 5427-81-6

2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol

Cat. No.: B14729535
CAS No.: 5427-81-6
M. Wt: 373.6 g/mol
InChI Key: RSGYTWBZAYVJQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol is a complex organic compound with the molecular formula C25H43NO and a molecular weight of 373.615 g/mol . This compound is characterized by its unique structure, which includes a cyclohexyl group, a diethylamino group, and a trimethylpentyl group attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

5427-81-6

Molecular Formula

C25H43NO

Molecular Weight

373.6 g/mol

IUPAC Name

2-cyclohexyl-6-(diethylaminomethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol

InChI

InChI=1S/C25H43NO/c1-8-26(9-2)17-20-15-21(25(6,7)18-24(3,4)5)16-22(23(20)27)19-13-11-10-12-14-19/h15-16,19,27H,8-14,17-18H2,1-7H3

InChI Key

RSGYTWBZAYVJQX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C(=CC(=C1)C(C)(C)CC(C)(C)C)C2CCCCC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.